4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-(3-chlorothiophen-2-yl)-2-pyrrol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S/c13-9-4-8-17-11(9)10-3-5-14-12(15-10)16-6-1-2-7-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJRUNFFQIGCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC(=N2)C3=C(C=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through the reaction of appropriate precursors such as 2-chloropyrimidine with a thienyl derivative.
Introduction of the pyrrolyl group: This step involves the substitution of a halogen atom on the pyrimidine ring with a pyrrolyl group, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-chloro substituent on the thiophene ring serves as a primary site for nucleophilic substitution. The electron-withdrawing effects of the sulfur atom in thiophene activate the chloro group for displacement under specific conditions.
Key Findings :
-
The chloro group undergoes Suzuki coupling with arylboronic acids to form biaryl derivatives, leveraging palladium catalysis .
-
Direct amination with ammonia under copper catalysis yields amino-substituted products, though yields are moderate .
Electrophilic Aromatic Substitution
The pyrimidine and pyrrole rings participate in electrophilic substitutions, with regioselectivity influenced by electron-donating/withdrawing effects:
Key Findings :
-
Nitration occurs preferentially at the pyrimidine C-5 position due to electron deficiency from the adjacent nitrogen atoms .
-
Bromination targets the thiophene ring, forming 5-bromo derivatives under mild conditions .
Cyclocondensation and Ring Formation
The compound participates in cyclocondensation reactions to form fused heterocycles:
Mechanistic Insight :
-
Cyclocondensation with guanidine proceeds via nucleophilic attack on the pyrimidine ring, followed by intramolecular cyclization .
-
POCl₃-mediated reactions facilitate chloro substitution and ring closure to form thieno-pyrimidines .
Cross-Coupling Reactions
The pyrimidine core and thiophene substituent enable catalytic cross-coupling:
| Reaction | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, PPh₃, DMF, 120°C | Styrene-functionalized pyrimidine | 68% | |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-pyrimidine hybrid | 75% |
Key Findings :
-
The pyrimidine’s C-4 and C-6 positions are reactive toward palladium-catalyzed couplings, enabling diversification .
Photolytic and Thermal Reactions
Under UV light or heat, the compound undergoes structural rearrangements:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Photolysis (λ = 254 nm) | CH₃CN, 24 h | Thiophene-pyrimidine dimer | |
| Thermal Rearrangement | 180°C, toluene | Pyrrole-fused quinazoline |
Mechanistic Insight :
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in drug development. Below are some notable applications:
Anticancer Activity
Research has indicated that derivatives of pyrimidine, including 4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine, can inhibit key cellular pathways involved in cancer progression. For instance, similar compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. The effectiveness of this compound is often compared to standard antibiotics, showcasing its potential as a new therapeutic option .
Anti-inflammatory Effects
Inflammation plays a critical role in various chronic diseases, including cancer and autoimmune disorders. Compounds with pyrimidine structures have been studied for their anti-inflammatory effects, potentially reducing markers such as cytokines and chemokines involved in inflammatory responses .
Case Studies
Several case studies have highlighted the effectiveness of 4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine:
Synthesis and Mechanism of Action
The synthesis of 4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine typically involves multicomponent reactions that allow for high yields and purity of the product. The mechanism of action often involves interaction with specific enzymes or receptors within the target cells, leading to altered signaling pathways that affect cell proliferation and survival.
Mechanism of Action
The mechanism of action of 4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Core Structural Variations
The compound belongs to a broader class of pyrimidine and quinoline derivatives. Key structural analogs include those listed in (2019 patent), such as:
- N-(4-(6-(1H-Pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamide
- N-(3-Cyano-4-(octahydroindol-1-yl)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamide
Comparison Highlights :
| Feature | Target Compound | Patent Compounds |
|---|---|---|
| Core Structure | Pyrimidine | Quinoline |
| Substituents | 3-Chloro-2-thienyl, 1H-pyrrol-1-yl | Indolin-1-yl, tetrahydrofuran-3-yloxy |
| Functional Groups | Chloro, pyrrole | Cyano, piperidinyliden, tetrahydrofuran |
| Molecular Weight | ~265 g/mol (estimated) | ~550–600 g/mol (patent examples) |
Electronic and Steric Effects
- Chloro vs. Cyano Groups: The 3-chloro substituent on the thienyl ring introduces moderate electronegativity, whereas cyano groups in patent compounds (e.g., 3-cyanoquinoline derivatives) increase electron-withdrawing effects, possibly altering binding affinities in enzyme targets.
- Pyrrole vs. Piperidinyliden: The pyrrole group in the target compound offers planar aromaticity, contrasting with the non-aromatic, sp³-hybridized piperidinyliden moieties in patent analogs. This difference may impact interactions with hydrophobic enzyme pockets.
Research Findings and Limitations
Key Observations
- The target compound’s hybrid structure balances lipophilicity (chlorothienyl) and hydrogen-bonding capacity (pyrrole), offering a unique pharmacophore profile.
- Patent compounds ( ) prioritize bulkier, multi-ring systems for prolonged target engagement, whereas the pyrimidine derivative may favor rapid clearance or broader tissue distribution.
Biological Activity
4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound characterized by the presence of a pyrimidine ring substituted with thienyl and pyrrolyl groups. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, synthesizing findings from various studies.
- Chemical Formula: C12H8ClN3S
- Molecular Weight: 275.76 g/mol
- CAS Number: 860788-62-1
Synthesis
The synthesis of 4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine typically involves:
- Formation of the Pyrimidine Core: Through reactions involving β-dicarbonyl compounds and guanidine derivatives.
- Introduction of the Thienyl Group: Via cross-coupling reactions such as Suzuki or Stille coupling.
- Substitution with Pyrrole: Using nucleophilic substitution reactions under basic conditions.
- Methylation (if applicable): Using methylating agents like methyl iodide.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- NCI-H460 (lung cancer)
For instance, a study demonstrated that related thienopyrazole compounds showed dose-dependent inhibition of cancer cell growth, suggesting that modifications in the pyrimidine structure can enhance anticancer efficacy .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It has been tested against both Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects. The structure-dependent activity suggests that variations in substituents can lead to enhanced antimicrobial properties .
Table 1: Antimicrobial Activity Against Selected Pathogens
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| 4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Thienopyrazole derivatives have been reported to selectively inhibit phosphodiesterase enzymes, which play a crucial role in inflammation .
The biological effects of 4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine are likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: Binding to enzymes involved in tumor growth or inflammation.
- Receptor Modulation: Altering receptor activity that influences cellular signaling pathways.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Case Study on Anticancer Effects : A study evaluated the cytotoxicity of various thienopyrazole derivatives, including those structurally related to 4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine, demonstrating significant inhibition of cell proliferation in breast and lung cancer cell lines.
- Case Study on Antimicrobial Efficacy : Testing against clinical isolates revealed that derivatives exhibited varying degrees of antimicrobial activity, suggesting that structural modifications can enhance efficacy against resistant strains.
Q & A
Q. What are the standard synthetic routes for preparing 4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine, and how are reaction conditions optimized?
The synthesis typically involves coupling the thienyl and pyrrol moieties to the pyrimidine core via cross-coupling reactions (e.g., Suzuki-Miyaura). Key optimization parameters include:
- Temperature : 80–120°C for efficient coupling .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve solubility .
- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance reaction efficiency .
- Purification : Column chromatography with ethyl acetate/hexane gradients or preparative HPLC ensures high purity .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- ¹H/¹³C NMR : Pyrrol protons appear as a multiplet (δ 6.2–6.5 ppm), while thienyl protons show distinct splitting (δ 7.0–7.5 ppm). The pyrimidine C-Cl signal is observed at ~160 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : Confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 290.05) .
- Elemental Analysis : Validates purity (>95% by combustion analysis) .
Q. What are common side reactions during synthesis, and how are they mitigated?
- Halogen Displacement : The 3-chloro group on the thienyl ring may undergo unintended substitution. Mitigation: Use inert atmospheres (N₂/Ar) and avoid nucleophilic solvents .
- Oxidation of Pyrrol : Add antioxidants (e.g., butylated hydroxytoluene) or perform reactions at lower temperatures .
Q. How can aqueous solubility be improved for in vivo studies?
- Salt Formation : Hydrochloride salts increase solubility in polar solvents .
- Co-solvent Systems : Use PEG 400/water mixtures (e.g., 30:70 v/v) .
- Nano-formulations : Liposomal encapsulation enhances bioavailability .
Advanced Research Questions
Q. How can low yields in Suzuki-Miyaura cross-coupling steps be addressed?
- Catalyst Optimization : Test PdCl₂(dppf) vs. Pd(PPh₃)₄ with ligand ratios (1:2 Pd:ligand) .
- Stoichiometry : Ensure a 1.2:1 molar ratio of boronic acid to pyrimidine halide .
- Reaction Monitoring : Use HPLC to track intermediate formation and terminate reactions at >90% conversion .
Q. What computational methods predict drug-likeness and target binding?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Docking : AutoDock or Schrödinger Suite evaluates binding affinity to kinase targets (e.g., EGFR) .
- ADMET Prediction : Software like SwissADME estimates LogP (∼2.8) and oral bioavailability (∼70%) .
Q. How do structural modifications influence biological activity in SAR studies?
- Thienyl Substituents : Electron-withdrawing groups (e.g., -NO₂) at the 3-position enhance kinase inhibition (IC₅₀ reduction by 50% in analogs) .
- Pyrrol Modifications : Replacing 1H-pyrrol with 1H-pyrazole improves metabolic stability .
- Pyrimidine Core : Fluorination at the 5-position increases membrane permeability .
Q. What strategies address hydrolytic instability under physiological conditions?
- Accelerated Stability Testing : Conduct studies at 40°C/75% relative humidity to identify degradation pathways .
- Prodrug Design : Introduce acetyl-protected hydroxyl groups to reduce hydrolysis rates .
- Formulation : Lyophilized powders or cyclodextrin complexes improve shelf-life .
Q. How are impurities characterized and controlled during scale-up?
- LC-MS Tracking : Identifies byproducts like dechlorinated derivatives or oxidized pyrrol rings .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .
- Crystallization Optimization : Use anti-solvent addition (e.g., water in DMF) to enhance purity .
Q. What in vitro assays validate kinase inhibitory activity?
- Enzyme Assays : Measure IC₅₀ against recombinant kinases (e.g., VEGFR2) using ADP-Glo™ kits .
- Cell-Based Assays : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM) .
- Selectivity Profiling : Screen against kinase panels (e.g., KinomeScan) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
